1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA (γ-aminobutyric acid) transporters, inhibiting GABA uptake . This interaction suggests that this compound may influence neurotransmitter regulation and synaptic transmission.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA transporters can affect neuronal signaling and potentially alter gene expression related to neurotransmitter synthesis and release . Additionally, it may impact cellular metabolism by influencing the availability of GABA, a key neurotransmitter in the central nervous system.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits GABA transporters, leading to increased extracellular levels of GABA . This inhibition can result in enhanced GABAergic signaling, which may have various physiological effects, including sedation and anticonvulsant properties. The compound’s structure allows it to fit into the binding site of GABA transporters, blocking the reuptake of GABA into neurons.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to changes in GABA transporter expression and function, potentially altering neuronal signaling and cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance GABAergic signaling without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as respiratory depression and sedation . These dosage-dependent effects highlight the importance of careful dose optimization in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted through the kidneys. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the central nervous system. Additionally, binding proteins may facilitate its distribution and accumulation in specific tissues, influencing its overall pharmacological effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or cell membrane, where it can interact with GABA transporters and other biomolecules. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.
Properties
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-3-4-7)11-5-1-2-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEHYCZYCZPMNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224472 |
Source
|
Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926198-16-5 |
Source
|
Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926198-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.